Cas no 5881-62-9 (1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-4-(3-nitrophenyl)-, ethyl ester)
5881-62-9 structure
Product Name:1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-4-(3-nitrophenyl)-, ethyl ester
CAS No:5881-62-9
MF:C29H29FN4O2
MW:484.564570188522
CID:383264
PubChem ID:5218244
Update Time:2025-04-19
1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-4-(3-nitrophenyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-4-(3-nitrophenyl)-, ethyl ester
- 4-ethyl-N-[2-[[2-(4-fluorophenyl)-5-phenylpyrazol-3-yl]amino]-2-oxoethyl]-N-propan-2-ylbenzamide
- DTXSID30410815
- 5881-62-9
-
- Inchi: 1S/C29H29FN4O2/c1-4-21-10-12-23(13-11-21)29(36)33(20(2)3)19-28(35)31-27-18-26(22-8-6-5-7-9-22)32-34(27)25-16-14-24(30)15-17-25/h5-18,20H,4,19H2,1-3H3,(H,31,35)
- InChI Key: DUYIRQFAIJMRCP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(=CC(C2C=CC=CC=2)=N1)NC(CN(C(C1C=CC(CC)=CC=1)=O)C(C)C)=O
Computed Properties
- Exact Mass: 484.22767
- Monoisotopic Mass: 484.227
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2A^2
- XLogP3: 5.9
Experimental Properties
- Density: 1.17
- Boiling Point: 706.7°Cat760mmHg
- Flash Point: 381.2°C
- Refractive Index: 1.602
- PSA: 67.23
1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-4-(3-nitrophenyl)-, ethyl ester Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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